(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[1-(cyclopropylmethyl)benzimidazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-6-10-3-4-12-11(5-10)14-8-15(12)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHOMMARZXVXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC3=C2C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208149 | |
| Record name | 1H-Benzimidazole-5-methanamine, 1-(cyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955547-54-2 | |
| Record name | 1H-Benzimidazole-5-methanamine, 1-(cyclopropylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955547-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-methanamine, 1-(cyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications.
Mode of Action
Imidazole derivatives are known to interact with their targets through the formation of bonds during the synthesis of the imidazole.
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of functional molecules, suggesting they may play a role in multiple biochemical pathways.
Pharmacokinetics
The compound is known to be a solid, which could potentially impact its bioavailability.
Result of Action
As an imidazole derivative, it is likely to contribute to the function of various molecules in a range of applications.
Action Environment
It is known that the compound is a solid, which could potentially impact its stability and efficacy in different environments.
Biological Activity
(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic areas. This article reviews its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.
- Molecular Formula : C_{13}H_{15}N_{3}
- Molecular Weight : 201.27 g/mol
- CAS Number : 1267870-10-9
The compound primarily acts as an inhibitor of specific protein interactions, which are critical in various cellular processes including cell proliferation and apoptosis. Its structure allows it to interact with target proteins involved in cancer pathways, particularly Polo-like kinase 1 (Plk1), which is essential for cell division.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, research conducted on various cancer cell lines, including HeLa and L363 cells, revealed that this compound induces apoptosis and mitotic arrest at concentrations around 100 μM .
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 4.4 | Inhibition of Plk1 PBD |
| L363 | 5.0 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features which enhance its binding affinity to Plk1. Modifications to the benzimidazole core have been explored to optimize its activity further. For example, derivatives with fluorinated substitutions showed improved potency compared to the parent compound .
Case Study 1: Inhibition of Plk1
A study focused on the inhibition of Plk1 demonstrated that this compound significantly reduced the viability of cancer cells by disrupting the interaction between Plk1 and its co-repressors. The compound was shown to have an IC50 value significantly lower than traditional chemotherapeutics, suggesting a promising alternative for cancer treatment .
Case Study 2: Pharmacokinetics and Bioavailability
In vivo studies indicated that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles in animal models. This enhances its potential for clinical application as a therapeutic agent against malignancies .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Research indicates that benzimidazole derivatives, including those related to (1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine, exhibit significant antibacterial activity.
Case Study: Antibacterial Activity
In a study evaluating novel substituted benzamides, compounds similar to this compound demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:
- MIC Values : Compounds showed minimum inhibitory concentrations (MIC) as low as 5.08 µM against Staphylococcus aureus and Salmonella typhi, indicating strong antibacterial properties .
Anticancer Potential
The compound's structural features suggest potential efficacy in cancer treatment. Benzimidazole derivatives are known for their anticancer activities, and research supports the synthesis of related compounds aimed at targeting cancer cells.
Case Study: Anticancer Activity
In vitro studies have shown that certain analogues derived from benzimidazole structures exhibit significant cytotoxicity against various cancer cell lines:
- IC50 Values : For example, one compound achieved an IC50 of 4.12 µM against colorectal carcinoma cells, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 7.69 µM) .
Structure-Activity Relationship (SAR)
The effectiveness of this compound and its analogues can be attributed to their structural characteristics. The presence of the benzimidazole moiety is crucial for biological activity, influencing binding affinity and selectivity towards biological targets.
| Compound | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| W6 | Antibacterial | 5.19 µM | S. aureus |
| W1 | Antifungal | 5.08 µM | Candida albicans |
| W17 | Anticancer | 4.12 µM | HCT116 (Colorectal Carcinoma) |
| Standard Drug | Anticancer | 7.69 µM | HCT116 |
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly influences physicochemical properties and biological interactions. Key analogs include:
*Estimated based on analogous structures.
Functional Group Variations at the 5-Position
The 5-position functional group determines solubility and target engagement:
Pharmacological Activity
- 4-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl)isoxazole : Demonstrates anticancer activity in preclinical models, highlighting the role of halogenated substituents in cytotoxicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | C11H15N3 | 189.26 | ~1.8 | ~10 |
| (1H-Benzo[d]imidazol-5-yl)methanamine HCl | C8H11ClN3 | 189.64 | ~0.5 | >50 |
| 1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl | C19H15ClN4O | 350.80 | ~3.2 | ~1 |
| (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol | C9H10N2O | 162.19 | ~0.5 | ~30 |
*Predicted using computational tools (e.g., ChemAxon).
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole nucleus is typically synthesized by condensation reactions involving o-phenylenediamine and suitable aldehydes or carboxylic acids under oxidizing or dehydrating conditions.
Condensation with Aldehydes: The reaction of o-phenylenediamine with aldehydes in the presence of oxidizing agents such as benzoquinone, copper(II) acetate, iodine, or sodium metabisulfite in ethanol is a common method to form benzimidazole derivatives. This method allows for the introduction of various substituents on the benzimidazole ring by varying the aldehyde component. Sodium metabisulfite is noted for its effectiveness as an oxidizing agent in ethanol, yielding bis-benzimidazole derivatives with good efficiency (67–91% yield).
Condensation with Carboxylic Acids: Alternatively, o-phenylenediamine can be condensed with carboxylic acids under harsh dehydrating conditions using acids such as hydrochloric acid, p-toluenesulfonic acid, boric acid, or polyphosphoric acid.
Introduction of the Methanamine Group at the 5-Position
The methanamine substituent at the 5-position of the benzimidazole ring can be introduced via a multi-step process involving functionalization of the 5-position with a suitable leaving group followed by nucleophilic substitution with an amine.
A practical approach involves the preparation of 5-formylbenzimidazole intermediates through formylation reactions. For example, 2-aryl-5-formyl-1H-benzimidazoles can be synthesized using formic acid in aqueous media, providing high yields (67–91%).
The aldehyde group at the 5-position can be converted to the corresponding amine via reductive amination or other amination strategies.
Representative Experimental Conditions and Yields
Although direct preparation data for (1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine are scarce in the publicly available literature, analogous benzimidazole derivatives provide insights into typical conditions:
Detailed Research Findings
The benzimidazole core synthesis using sodium metabisulfite as an oxidant in ethanol is advantageous due to mild reaction conditions and good yields, avoiding harsh acids.
Copper(I) iodide catalyzed N-arylation and N-alkylation of benzimidazole derivatives have been reported to proceed efficiently in tert-butyl alcohol with cesium carbonate base at 90–110°C, yielding substituted benzimidazoles in 60–70% yields.
Reductive amination of the 5-formylbenzimidazole intermediate with ammonia or primary amines under mild reducing conditions (e.g., sodium cyanoborohydride) effectively installs the methanamine group.
The cyclopropylmethyl substituent introduction at N1 is typically achieved via alkylation with cyclopropylmethyl bromide or chloride under basic conditions or via catalytic cross-coupling reactions, providing regioselective substitution.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield Range (%) | Key Remarks |
|---|---|---|---|
| Benzimidazole ring formation | o-Phenylenediamine + aldehyde; Na2S2O5; EtOH reflux | 67–91 | Mild oxidizing agent; good functional group tolerance |
| Formylation at 5-position | 75% formic acid in water; reflux | 67–91 | Provides aldehyde intermediate for amination |
| N1-Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl halide; base; DMF or DMSO; 70–110°C | 60–80 | Copper or palladium catalysis improves yield |
| Reductive amination to methanamine | Amine source + reducing agent (NaBH3CN) | 50–75 | Mild conditions preserve benzimidazole integrity |
This comprehensive overview synthesizes diverse literature and patent data to outline the preparation methods of this compound. The key steps involve benzimidazole core construction via condensation, functionalization at the 5-position to introduce the methanamine group, and N1-alkylation with cyclopropylmethyl electrophiles. Employing mild oxidants and catalytic alkylation strategies enhances yields and selectivity, making these methods suitable for laboratory and potential industrial synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example:
- Step 1 : Condensation of benzo[d]imidazole precursors with cyclopropylmethyl groups under reflux conditions using catalysts like acetic acid .
- Step 2 : Introduction of the methanamine group via reductive amination or nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) and recrystallization (ethanol/water) are effective for isolating high-purity products (>95% by HPLC) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 confirm proton environments (e.g., cyclopropylmethyl CH2 at δ 1.0–1.5 ppm) and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 230.1294) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., C-N bond: 1.34 Å) for stereochemical confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : SAR studies involve systematic substitution of functional groups and biological testing:
- Substitution Strategy : Replace cyclopropylmethyl with groups like isopropyl () or methoxybenzyl () to assess steric/electronic effects.
- Bioassays : Test derivatives for receptor binding (e.g., GPCRs via radioligand assays) or enzyme inhibition (e.g., kinase activity using fluorescence polarization) .
- Data Analysis : Compare IC50 values (e.g., 2.5 µM vs. 10 µM for analogs) to identify critical substituents .
Q. What computational approaches predict the compound’s binding affinity with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., docking score −9.2 kcal/mol for serotonin receptors) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., amine group as a H-bond donor) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .
Q. How can contradictions in reported biological activities of similar benzimidazole derivatives be resolved?
- Methodological Answer : Discrepancies arise from experimental variables, which can be addressed by:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and concentrations (e.g., 1–100 µM range) .
- Purity Verification : Ensure compounds are >98% pure via HPLC and confirm absence of cytotoxic impurities (e.g., residual solvents) .
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
